4-(Quinolin-8-ylmethyl)morpholine
Description
4-(Quinolin-8-ylmethyl)morpholine is a heterocyclic compound featuring a quinoline core substituted with a morpholine moiety at the 8-position via a methylene bridge. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.27 g/mol . The compound is typically a liquid at room temperature, as reported in commercial product specifications .
Properties
IUPAC Name |
4-(quinolin-8-ylmethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-12-5-2-6-15-14(12)13(4-1)11-16-7-9-17-10-8-16/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNWNXMJJPPZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Linkage: The position of the morpholine group (e.g., 4- vs. 8-position) and the linker (methylene vs. carbonyl) significantly influence physical properties. For example, the liquid state of 4-(Quinolin-8-ylmethyl)morpholine contrasts with the solid state of 7-(morpholinomethyl)quinolin-8-ol, likely due to reduced intermolecular hydrogen bonding in the former .
- Synthetic Complexity: Morpholine-containing quinolines are often synthesized via nucleophilic substitution, but yields vary depending on steric hindrance and reaction conditions. The solvent-free synthesis of 4-Morpholinyl-8-hydroxyquinoline at 140–150°C achieved a 75% yield , whereas 7-(morpholinomethyl)quinolin-8-ol required milder conditions but lower yields (65%) .
Physicochemical and Functional Comparisons
Solubility and Stability
- This compound: Its liquid state suggests higher solubility in organic solvents compared to crystalline analogues like 7-Chloro-8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
